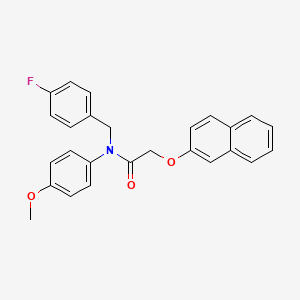

N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-2-(2-naphthyloxy)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-2-(2-naphthyloxy)acetamide often involves complex reactions. For example, the synthesis of related compounds has been achieved through methods such as reacting diiodomethane with a phenol precursor, followed by treatment with tetrabutylammonium fluoride, and alkylation with fluoromethyl iodide (Zhang et al., 2005). Such methods indicate the intricate steps required to introduce specific functional groups and achieve the desired molecular architecture.

Molecular Structure Analysis

The molecular structure of compounds akin to N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-2-(2-naphthyloxy)acetamide is characterized by the presence of specific functional groups and aromatic systems. For instance, studies on related compounds have described molecules that are almost planar, with specific configurations like the C=N double bond in a trans configuration, indicating the importance of molecular geometry in determining the compound's properties and reactivity (Yathirajan et al., 2007).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds are influenced by their functional groups and molecular structure. For instance, the introduction of deuterium in place of hydrogen atoms has been shown to affect the metabolic stability of related compounds, thereby altering their chemical behavior in biological systems (Zhang et al., 2005). This highlights the impact of subtle molecular modifications on the chemical properties and reactivity of the compound.

Physical Properties Analysis

The physical properties of compounds like N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-2-(2-naphthyloxy)acetamide, such as solubility, melting point, and crystallinity, are crucial for their application and handling. While specific data for this compound may not be readily available, analogs have been characterized in terms of their crystal structures and intermolecular interactions, providing insights into their solid-state properties and behavior (Tinant et al., 1994).

Chemical Properties Analysis

The chemical properties, such as reactivity towards nucleophiles or electrophiles, acidity or basicity of functional groups, and stability under various conditions, are pivotal for understanding the behavior of N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-2-(2-naphthyloxy)acetamide. Research on similar compounds has explored aspects like nucleophilic substitution reactions, showcasing the reactivity patterns and chemical versatility of these molecules (Scribner et al., 1970).

Wissenschaftliche Forschungsanwendungen

Radioligands for Peripheral Benzodiazepine Receptors

N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-2-(2-naphthyloxy)acetamide and its analogs have been synthesized and evaluated as potent radioligands for peripheral benzodiazepine receptors (PBR). These compounds, including [18F]FMDAA1106 and [18F]FEDAA1106, are used in positron emission tomography (PET) imaging to study the brain and other organs, providing insights into various physiological and pathological processes (Zhang et al., 2003).

Co-Crystal Formation

Studies have explored the formation of co-crystals and salts with quinoline derivatives having an amide bond, such as N-[2-(4-Methoxy-phenyl)-ethyl]-2-(quinolin-8-yloxy)-acetamide. These co-crystals show potential applications in material science and drug formulation, due to their unique structural properties (Karmakar et al., 2009).

Nucleophilic Substitution Studies

Research on N-acetoxy-N-arylacetamides, which are structurally related to N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-2-(2-naphthyloxy)acetamide, has provided insights into their carcinogenic potential and reactivity. These studies have implications for understanding the biochemical pathways involved in cancer development and the mechanisms of drug action (Scribner et al., 1970).

Hydroxyl Protecting Group in Organic Synthesis

In organic synthesis, related compounds have been used as hydroxyl protecting groups. For example, (2-nitrophenyl)acetyl groups have been employed for the protection of hydroxyl functions in complex organic synthesis processes (Daragics & Fügedi, 2010).

Inhibition of Intramolecular Charge-Transfer in Dye Lasers

N-substituted 1,8-naphthalimide derivatives, which are related to N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-2-(2-naphthyloxy)acetamide, have been studied for their fluorescence and lasing efficiency. These studies are important for the development of new materials for dye lasers and photonic applications (Martin et al., 1996).

Effect on Glutathione Content and Activity

Related compounds have been studied for their effects on glutathione content and glutathione S-transferase activity, which are important for understanding the biochemical pathways in plants and potentially in developing herbicide antidotes (Gronwald et al., 1987).

Vascular Inflammation Imaging

Compounds like FEDAA1106 have been used in PET imaging to detect vascular inflammation, which is crucial in understanding and diagnosing cardiovascular diseases (Cuhlmann et al., 2014).

Eigenschaften

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)-2-naphthalen-2-yloxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22FNO3/c1-30-24-14-11-23(12-15-24)28(17-19-6-9-22(27)10-7-19)26(29)18-31-25-13-8-20-4-2-3-5-21(20)16-25/h2-16H,17-18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDGNDNRADBPGEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N(CC2=CC=C(C=C2)F)C(=O)COC3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5541930.png)

![10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5541931.png)

![N-(4-methylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5541939.png)

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-(2-quinolinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541944.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2-dimethyl-3-furamide](/img/structure/B5541954.png)

![2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B5541972.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-dimethoxy-1,3,5-triazin-2-amine](/img/structure/B5542007.png)